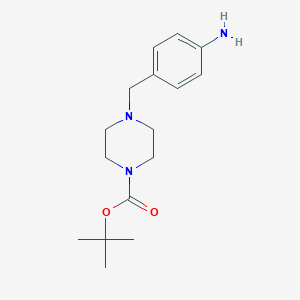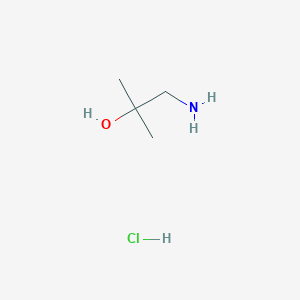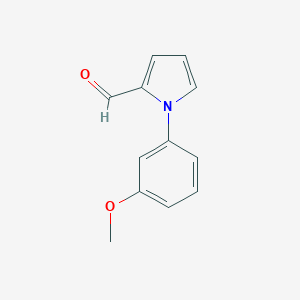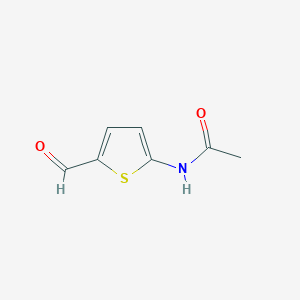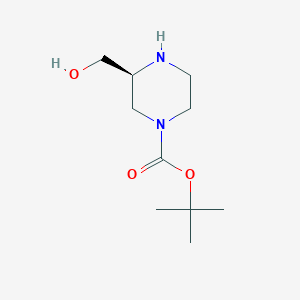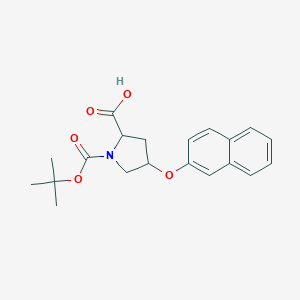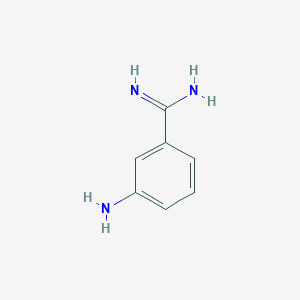
3-氨基苯甲脒
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an organic compound with the molecular formula C7H9N3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is significant in DNA repair mechanisms.
科学研究应用
3-Aminobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a PARP inhibitor, it is used in studies related to DNA repair and cell death mechanisms.
Medicine: Its role as a PARP inhibitor makes it a potential therapeutic agent in cancer treatment, as it can enhance the efficacy of certain chemotherapeutic agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s worth noting that amines and amidines, which are functional groups present in 3-aminobenzenecarboximidamide, often interact with biological targets such as enzymes and receptors .
Mode of Action
In general, amines and amidines can participate in a variety of biochemical interactions, including hydrogen bonding and ionic interactions, which can influence their interaction with biological targets .
Biochemical Pathways
Amines and amidines are known to be involved in a variety of biochemical reactions and pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its pharmacokinetic properties .
Result of Action
Amines and amidines can influence a variety of biological processes, including enzyme activity and cellular signaling .
生化分析
Biochemical Properties
The biochemical properties of 3-Aminobenzenecarboximidamide are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it is a well-known inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a significant role in DNA repair, and its inhibition by 3-Aminobenzenecarboximidamide has been the subject of extensive research.
Cellular Effects
The cellular effects of 3-Aminobenzenecarboximidamide are largely dependent on its interaction with PARP. By inhibiting PARP, 3-Aminobenzenecarboximidamide affects the cellular response to DNA damage and can influence cell survival and inflammatory processes. For instance, 3-Aminobenzenecarboximidamide has been shown to protect against oxidative stress-induced DNA damage by preventing the activation of PARP, which otherwise contributes to cellular injury.
Molecular Mechanism
The molecular mechanism of action of 3-Aminobenzenecarboximidamide is primarily through its inhibition of PARP. This inhibition prevents the activation of PARP, thereby protecting cells from oxidative stress-induced DNA damage
Temporal Effects in Laboratory Settings
Metabolic Pathways
准备方法
The synthesis of 3-Aminobenzenecarboximidamide typically involves the reaction of 3-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of 3-Aminobenzenecarboximidamide . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity of the compound.
化学反应分析
3-Aminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: It can be reduced further to form corresponding amines.
Substitution: The amino group in 3-Aminobenzenecarboximidamide can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
相似化合物的比较
3-Aminobenzenecarboximidamide is similar to other benzamidine derivatives, such as:
4-Aminobenzenecarboximidamide: Similar structure but with the amino group in the para position.
2-Aminobenzenecarboximidamide: Similar structure but with the amino group in the ortho position.
Benzamidine: Lacks the amino group on the benzene ring. The uniqueness of 3-Aminobenzenecarboximidamide lies in its specific inhibition of PARP and its potential therapeutic applications in cancer treatment.
属性
IUPAC Name |
3-aminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSNVUXQDDXBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276751 |
Source


|
| Record name | m-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-66-3 |
Source


|
| Record name | m-Aminobenzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

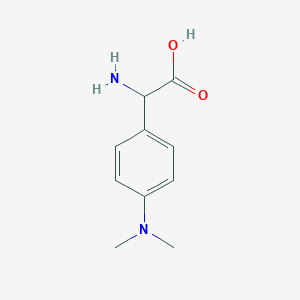
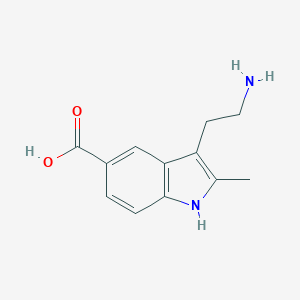
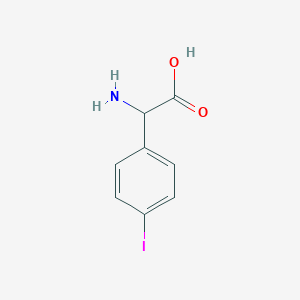
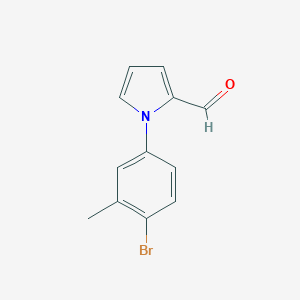
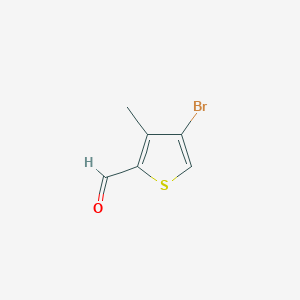
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
